3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide
Description
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO4S/c17-16(18,19)8-11-25(22,23)20-12-15(21,13-4-2-1-3-5-13)14-6-9-24-10-7-14/h1-5,14,20-21H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAAPCSGXJWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)CCC(F)(F)F)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the trifluoromethylated intermediate, followed by the introduction of the hydroxy and sulfonamide groups. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and ensure safety during the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, while the hydroxy and sulfonamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Amide : The target compound’s sulfonamide group (-SO₂NH-) distinguishes it from amide-containing analogs like fentanyl derivatives and KIRA9 . Sulfonamides typically exhibit stronger hydrogen-bonding capacity and acidity compared to amides.
- Fluorine Content : The trifluoropropyl group aligns with trends in medicinal chemistry to improve metabolic stability and membrane permeability, as seen in KIRA9 and perfluorinated compounds ().
- Oxan-4-yl vs.
Physicochemical and Pharmacokinetic Properties
Biological Activity
3,3,3-Trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide is a fluorinated organic compound that has garnered attention for its potential biological activities. This detailed article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a sulfonamide moiety, and a hydroxyl group attached to a phenylethyl backbone. This unique structure is believed to enhance its lipophilicity and biological activity.
Pharmacological Properties
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticonvulsant | Exhibits potent anticonvulsant activity in animal models. |
| Anesthetic | Reduces the minimum alveolar concentration (MAC) of isoflurane significantly. |
| Hemodynamic Stability | Shows minimal effects on heart rate and blood pressure at therapeutic doses. |
| Neuroprotective Effects | Potential to enhance GABA(A) receptor activity in neuronal cells. |
The mechanism by which this compound exerts its biological effects involves several pathways:
- GABA(A) Receptor Modulation : The compound has been shown to enhance GABA(A) currents in hippocampal neurons, suggesting a role in modulating inhibitory neurotransmission .
- Liposomal Partitioning : Studies using NMR indicate that the aromatic region of the compound partitions into the lipid core of membranes, which correlates with its anesthetic activity .
- Ion Channel Interaction : Although initial studies did not reveal significant interactions with voltage-gated ion channels, further research may elucidate additional molecular targets .
Study 1: Anesthetic Properties
In a study evaluating various analogues of related compounds, this compound demonstrated a significant reduction in isoflurane MAC without notable cardiovascular side effects. This finding positions it as a promising candidate for further development as an anesthetic agent .
Study 2: Anticonvulsant Efficacy
Another investigation assessed the anticonvulsant efficacy of this compound against maximal electroshock (MES) and subcutaneous metrazol (scMET) models in rodents. The compound exhibited a therapeutic index of 10 for MES activity, indicating robust anticonvulsant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
